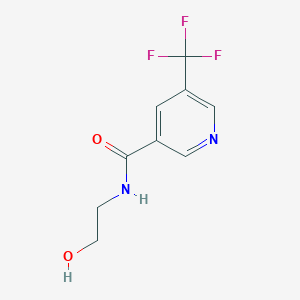

N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide

Description

N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 5-position of the pyridine ring and a 2-hydroxyethyl group attached to the carboxamide nitrogen. This compound’s structure combines hydrophilic (hydroxyethyl) and lipophilic (trifluoromethyl) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(4-13-5-7)8(16)14-1-2-15/h3-5,15H,1-2H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZICCHLMZGIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(Trifluoromethyl)Pyridine-3-Carboxylic Acid

The trifluoromethylpyridine core is synthesized via halogen-exchange reactions or direct trifluoromethylation. For example, 3-cyano-5-(trifluoromethyl)pyridine can be hydrolyzed under acidic conditions to yield the carboxylic acid. Alternatively, vapor-phase fluorination of chlorinated pyridine precursors (e.g., 3-chloro-5-(trichloromethyl)pyridine) using HF or SF₄ generates the trifluoromethyl group.

Acid Chloride Preparation

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at reflux (40–60°C) for 4–6 hours. The reaction is monitored by TLC or NMR until complete conversion.

Amidation with 2-Aminoethanol

The acid chloride is reacted with 2-aminoethanol in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl. Solvents like DCM or THF are used at 0–25°C for 2–4 hours. The product is purified via recrystallization or column chromatography.

Key Data:

-

Reaction Time: 6–8 hours (total).

Nucleophilic Substitution of Chlorinated Intermediates

This method substitutes a chlorine atom at the pyridine’s 3-position with 2-hydroxyethylamine.

Synthesis of 3-Chloro-5-(Trifluoromethyl)Pyridine

3-Chloro-5-(trifluoromethyl)pyridine is prepared via chlorination of 3-(trifluoromethyl)pyridine using Cl₂ gas or PCl₅ in the presence of a Lewis catalyst (e.g., AlCl₃). Alternatively, vapor-phase reactors enable sequential chlorination and fluorination of picoline derivatives.

Substitution with 2-Aminoethanol

The chloro intermediate is reacted with 2-aminoethanol in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Catalytic KI or K₂CO₃ enhances nucleophilicity. The reaction is quenched with water, and the product is extracted with ethyl acetate.

Key Data:

Coupling Reactions Using Activating Agents

Modern methods employ coupling reagents to directly link the carboxylic acid and amine.

Carbodiimide-Mediated Coupling

5-(Trifluoromethyl)pyridine-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. 2-Aminoethanol is added, and the mixture is stirred at 25°C for 12–24 hours.

Uranium-Based Coupling

Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or HATU in DMF facilitates rapid amide bond formation (1–2 hours) at room temperature.

Key Data:

-

Yield: 80–90% (HATU).

-

Purity: 98% (LC-MS).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Acid Chloride (1) | 70–85% | 6–8 h | Low | High |

| Nucleophilic Substitution (2) | 60–75% | 18–24 h | Moderate | Moderate |

| HATU Coupling (3) | 80–90% | 1–2 h | High | Low |

Advantages:

Challenges:

-

Method 2: Requires stringent control of chlorination conditions to avoid overhalogenation.

-

Method 3: High reagent costs limit large-scale applications.

Solvent and Catalyst Optimization

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of N-(2-oxoethyl)-5-(trifluoromethyl)pyridine-3-carboxamide.

Reduction: Formation of N-(2-aminoethyl)-5-(trifluoromethyl)pyridine-3-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Applications

1.1 Crop Protection

The trifluoromethyl group in pyridine derivatives, including N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide, enhances biological activity against pests. Compounds with this moiety have been developed as insecticides and herbicides due to their effectiveness in crop protection. For instance, derivatives of trifluoromethyl-pyridine have been utilized in the formulation of agrochemicals that protect crops from various pests, including aphids and other harmful insects .

1.2 Environmental Fate Studies

Research has been conducted on the environmental impact and degradation pathways of herbicides containing the trifluoromethyl-pyridine structure. A study demonstrated the identification of metabolites of 5-trifluoromethylpyridone, a model compound for herbicides, using advanced techniques like HPLC-NMR-MS/MS . Such studies are crucial for understanding the persistence and ecological effects of these compounds in agricultural settings.

Pharmaceutical Applications

2.1 Drug Design and Development

N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide has shown potential as a lead compound in drug discovery. The incorporation of the trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making them more effective . For example, modifications to similar pyridine derivatives have led to the development of potent inhibitors for various biological targets, including those involved in bacterial infections and cancer therapy.

2.2 Inhibition Studies

In medicinal chemistry, compounds with similar structures have been investigated for their ability to inhibit specific biological pathways. For instance, FimH antagonists derived from pyridine structures have shown significant improvements in potency against urinary tract infections (UTIs) by preventing biofilm formation . The structure-activity relationship (SAR) studies indicate that such modifications can dramatically enhance the efficacy of therapeutic agents.

Case Studies

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxyethyl group can facilitate interactions with hydrophilic environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Pyridine-3-carboxamide derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of key analogues:

Key Observations:

- Hydroxyethyl vs. Aromatic Substituents: The hydroxyethyl group in the main compound increases hydrophilicity compared to aromatic substituents (e.g., benzyl or benzofuran groups), which may improve aqueous solubility but reduce blood-brain barrier penetration .

- Scaffold Variations: Analogues with fused rings (e.g., pyrrolo[2,3-b]pyridine in ) or heterocycles (e.g., dihydrobenzofuran in ) exhibit distinct binding profiles due to increased steric bulk and π-π interactions.

Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:

- Molecular Weight: The main compound (MW ≈ 235 g/mol) is smaller than analogues like the pyrrolopyridine derivative (MW 452.43 g/mol ), suggesting better bioavailability under Lipinski’s rules.

- Polarity: The hydroxyethyl group introduces hydrogen-bonding capacity, contrasting with halogenated or aryl-substituted analogues (e.g., ), which prioritize lipophilicity.

Biological Activity

N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide can be represented as follows:

This structure features a pyridine ring substituted with a trifluoromethyl group and a carboxamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Ion Channels : Research indicates that pyridine carboxamide compounds can inhibit sodium channels, particularly NaV1.8, which is associated with pain signaling pathways. This inhibition suggests potential applications in pain management therapies .

- Antimicrobial Activity : Preliminary studies have shown that related pyridine derivatives exhibit significant antimicrobial properties against various bacterial strains. The trifluoromethyl group enhances lipophilicity, improving membrane penetration and bioactivity against pathogens .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and enzymes, indicating a potential role in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide and its analogs:

| Activity | IC50/EC50 Values | Reference |

|---|---|---|

| NaV1.8 Inhibition | Not specified | |

| Antimicrobial (E. coli) | 25 µg/mL | |

| Anti-inflammatory (TNF-α) | IC50 = 15 µM | |

| Cytotoxicity (MCF-7 cells) | IC50 = 20 µM |

Case Studies

- Pain Management : A study conducted on the effects of various pyridine derivatives, including N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide, demonstrated significant analgesic effects in rodent models. The compound was shown to effectively reduce pain responses in inflammatory pain models, highlighting its potential for therapeutic use in chronic pain conditions .

- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the trifluoromethyl substitution significantly enhanced the antibacterial potency compared to non-substituted analogs, suggesting that N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide may exhibit similar properties .

- Anti-cancer Properties : Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines (e.g., MCF-7) revealed that it induces apoptosis at micromolar concentrations. Further research is needed to elucidate the specific pathways involved in this cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Hydroxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a trifluoromethylpyridine precursor (e.g., 5-(trifluoromethyl)pyridine-3-carboxylic acid) can react with 2-hydroxyethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C. Monitoring via TLC or HPLC ensures completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield .

- Key Variables : Solvent polarity, temperature, and stoichiometric ratios of reactants critically influence regioselectivity and byproduct formation.

Q. How can the structure and purity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- NMR : , , and NMR to confirm substituent positions and absence of unreacted precursors. For example, the trifluoromethyl group () appears as a singlet near δ -62 ppm in NMR .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., exact mass ± 5 ppm).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology :

- Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and cell culture media. Use dynamic light scattering (DLS) to detect aggregation.

- Stability : Incubate at 4°C, 25°C, and 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas. For hydrolytically labile groups (e.g., carboxamide), buffer solutions at varying pH (2–9) are recommended .

Advanced Research Questions

Q. How does the introduction of the 2-hydroxyethyl group influence the compound’s bioactivity compared to other N-substituted analogs?

- Methodology : Perform comparative SAR studies using analogs with methyl, benzyl, or unsubstituted carboxamide groups. Assess in vitro activity (e.g., enzyme inhibition, cell viability assays) and correlate with logP (hydrophobicity) and hydrogen-bonding capacity (calculated via COSMO-RS or molecular docking). The hydroxyethyl group may enhance water solubility and target binding via H-bond interactions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodology : Crystallization trials require screening >50 solvent systems (e.g., ethanol/water, DMSO/ether). Use SHELXL for structure refinement and SIR97 for phase determination . Challenges include:

- Polymorphism : Vapor diffusion methods (e.g., hanging drop) with slow evaporation minimize disorder.

- Twinned Crystals : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps .

Q. How can metabolic stability and in vivo pharmacokinetics be evaluated for this compound?

- Methodology :

- In Vitro : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance ().

- In Vivo : Administer orally and intravenously to rodents. Collect plasma at 0–24h, measure , , and AUC. The hydroxyethyl group may reduce first-pass metabolism compared to lipophilic analogs .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., kinases, GPCRs)?

- Methodology :

- Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB entries). Focus on hydrogen bonds with the carboxamide and hydrophobic interactions with the trifluoromethyl group.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. MM-PBSA calculates binding free energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.